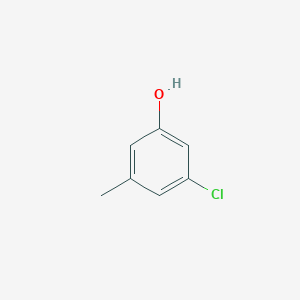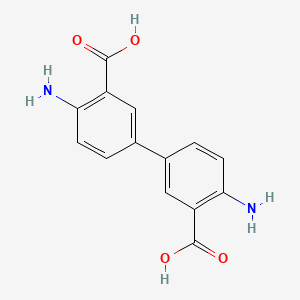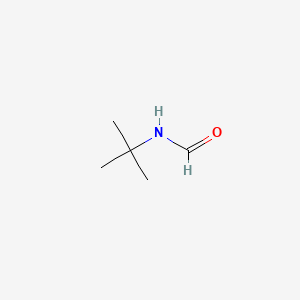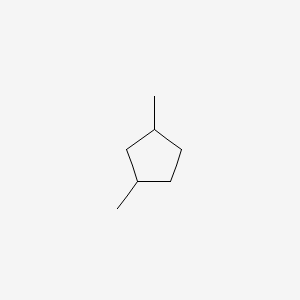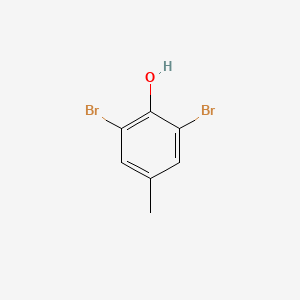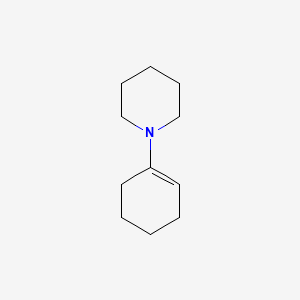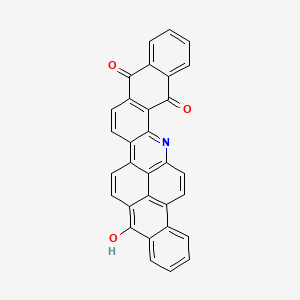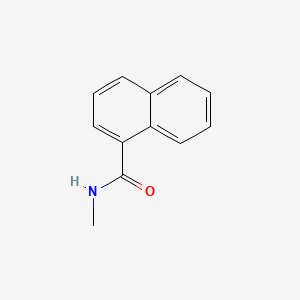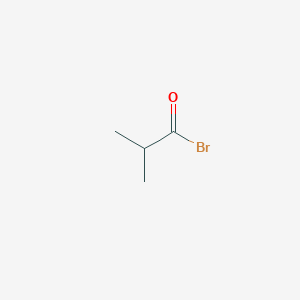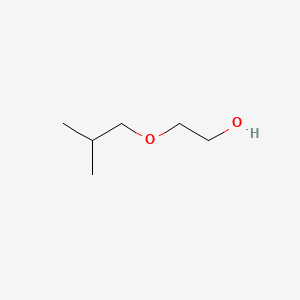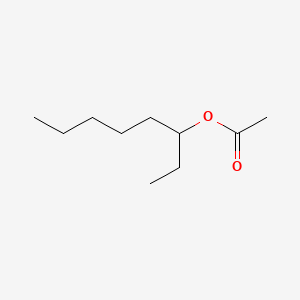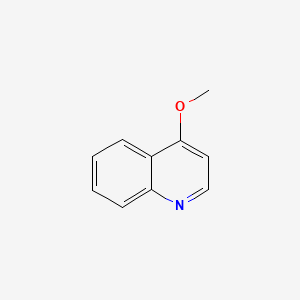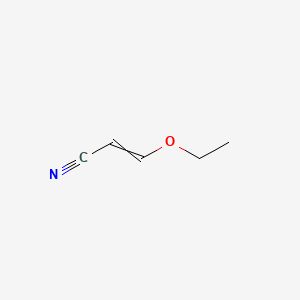
3-Ethoxyacrylonitrile
描述
3-Ethoxyacrylonitrile is an organic compound with the chemical formula C5H7NO. It is a colorless to light yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its applications in various chemical processes and is characterized by its ethoxy and acrylonitrile functional groups .
作用机制
Target of Action
It is known that 3-ethoxyacrylonitrile participates in the heck reaction with aryl bromides, catalyzed by a tetraphosphine/palladium complex . This suggests that the compound interacts with aryl bromides and palladium complexes in its reactions.
Mode of Action
In the Heck reaction, this compound interacts with aryl bromides in the presence of a tetraphosphine/palladium complex
Biochemical Pathways
It is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it may play a role in the synthesis of this compound.
Result of Action
It is known that this compound is used in the preparation of (z)-β-aminoacrylonitrile , suggesting it contributes to the synthesis of this compound.
Action Environment
It is known that this compound is a liquid at room temperature , suggesting that its physical state and possibly its reactivity could be influenced by temperature.
生化分析
Biochemical Properties
3-Ethoxyacrylonitrile plays a significant role in biochemical reactions, particularly in the synthesis of β-aminoacrylonitrile. It interacts with enzymes such as tetraphosphine/palladium complexes, which catalyze the Heck reaction involving this compound and aryl bromides This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis
Cellular Effects
The effects of this compound on various cell types and cellular processes are of particular interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. It can also impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the interaction of this compound with tetraphosphine/palladium complexes in the Heck reaction is a form of enzyme activation that facilitates the formation of carbon-carbon bonds
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over time, especially when exposed to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, this compound can be metabolized into β-aminoacrylonitrile through enzymatic reactions . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, affecting its accumulation and activity .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. The reaction is usually carried out under an inert atmosphere and under appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .
Industrial Production Methods: The industrial production of this compound involves the use of cost-effective raw materials and relatively mild reaction conditions. The process is designed to be simple in operation and high in yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Ethoxyacrylonitrile undergoes various types of chemical reactions, including:
Heck Reaction: This reaction involves the coupling of this compound with aryl bromides, catalyzed by a tetraphosphine/palladium complex.
Substitution Reactions: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Heck Reaction: Aryl bromides and a tetraphosphine/palladium complex are commonly used.
Substitution Reactions: Various nucleophiles can be used under appropriate conditions.
Major Products:
Heck Reaction: The major products are aryl-substituted acrylonitriles.
Substitution Reactions: The products depend on the nucleophiles used.
科学研究应用
3-Ethoxyacrylonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is utilized in the production of coatings, sealants, and adhesives.
相似化合物的比较
3,3-Diethoxypropionitrile: Similar in structure but with two ethoxy groups.
Ethyl 3-ethoxyacrylate: Contains an ester group instead of a nitrile group.
3-Ethoxyacryloyl chloride: Contains a chloride group instead of a nitrile group.
Uniqueness: 3-Ethoxyacrylonitrile is unique due to its combination of ethoxy and acrylonitrile functional groups, which confer distinct reactivity and versatility in various chemical reactions .
属性
CAS 编号 |
61310-53-0 |
|---|---|
分子式 |
C5H7NO |
分子量 |
97.12 g/mol |
IUPAC 名称 |
(Z)-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3- |
InChI 键 |
HUPVIAINOSTNBJ-HYXAFXHYSA-N |
SMILES |
CCOC=CC#N |
手性 SMILES |
CCO/C=C\C#N |
规范 SMILES |
CCOC=CC#N |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of 3-Ethoxyacrylonitrile?
A1: this compound serves as a valuable precursor in synthesizing various heterocyclic compounds, particularly pyrimidines. Its structure, containing both a nitrile and an enol ether group, allows for diverse reactions with nucleophiles like guanidine and amidines, leading to the formation of substituted pyrimidines [, , ].
Q2: Can you provide an example of a specific chemical synthesis using this compound?
A2: Certainly. One example is the synthesis of 2,4-Diamino-5-(p-chlorophenylsulfonyl)pyrimidine. In this reaction, 2-(p-chlorophenylsulfonyl)-3-ethoxyacrylonitrile reacts with guanidine in refluxing ethanol with sodium ethoxide present. This results in the formation of the desired pyrimidine derivative [].
Q3: Beyond pyrimidines, are there other heterocycles synthesized using this reagent?
A3: Yes, this compound also acts as a building block for other heterocycles. Researchers have successfully used it to synthesize derivatives of pyrazoles and 1,2,4-triazoles. This is achieved through its reaction with dithiocarbazates, which subsequently undergo cyclization reactions to yield the desired heterocyclic products [, ].
Q4: Can the ethoxy group in this compound be modified for further derivatization?
A4: While the provided research focuses on the reactivity of the nitrile group in this compound, the ethoxy group can be manipulated for further functionalization. For instance, it can be converted to an aldehyde, as demonstrated by the synthesis of α, α-Diethoxyacetaldehyde hydrate from this compound []. This aldehyde can then be utilized in various reactions to introduce additional functional groups.
Q5: How is the structure of this compound confirmed?
A6: The structure of this compound, and its derivatives, can be confirmed through various spectroscopic methods. These methods include 1H NMR, 13C NMR, and infrared spectroscopy (FTIR). These techniques provide information about the types of atoms present, their connectivity, and the functional groups within the molecule [, , ].
Q6: Are there alternative reagents to this compound for similar synthetic applications?
A7: Yes, alternatives like 2-chloroacrylonitrile and 2-(1-piperidinyl-methyl)acrylonitrile have been successfully employed in synthesizing 4-amino-2-arylpyrimidines. The choice of reagent depends on the specific target molecule and reaction conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


